molecular formula C19H19FN4O5S B14934971 Methyl 2-({3-[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-({3-[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B14934971
M. Wt: 434.4 g/mol
InChI Key: GTISOUGDHGHAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-({3-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a thiazole ring, an imidazolidinyl group, and a fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({3-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiazole ring and the imidazolidinyl group. The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The imidazolidinyl group can be introduced via a cyclization reaction involving an amino acid derivative and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and the cyclization reaction, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({3-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinyl group can be reduced to form secondary amines.

    Substitution: The fluorobenzyl moiety can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted benzyl derivatives.

Scientific Research Applications

METHYL 2-({3-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme interactions due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of METHYL 2-({3-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl moiety may enhance binding affinity through hydrophobic interactions, while the imidazolidinyl group can form hydrogen bonds with active site residues. The thiazole ring may contribute to the overall stability of the compound within the binding pocket.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-({3-[1-(3-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE
  • METHYL 2-({3-[1-(3-BROMOBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE

Uniqueness

The presence of the fluorobenzyl moiety in METHYL 2-({3-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE distinguishes it from similar compounds with different halogen substituents. Fluorine atoms can significantly influence the electronic properties and binding affinity of the compound, potentially leading to enhanced biological activity or stability.

Properties

Molecular Formula

C19H19FN4O5S

Molecular Weight

434.4 g/mol

IUPAC Name

methyl 2-[3-[1-[(3-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H19FN4O5S/c1-10-15(17(27)29-2)23-18(30-10)22-14(25)7-6-13-16(26)24(19(28)21-13)9-11-4-3-5-12(20)8-11/h3-5,8,13H,6-7,9H2,1-2H3,(H,21,28)(H,22,23,25)

InChI Key

GTISOUGDHGHAKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCC2C(=O)N(C(=O)N2)CC3=CC(=CC=C3)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.